

Unveiling Cellular Calcium Dynamics: A Technical Guide to Rhod-5N

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Compound of Interest

Compound Name: Rhod-5N

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This in-depth technical guide explores the applications of **Rhod-5N**, a low-affinity fluorescent calcium indicator, in cellular imaging. **Rhod-5N** is an indispensable tool for investigating cellular compartments and events characterized by high calcium concentrations, offering insights into physiological and pathological processes. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties of Rhod-5N

Rhod-5N is a rhodamine-based calcium indicator that exhibits a significant increase in fluorescence upon binding to Ca^{2+} . Its low binding affinity for calcium makes it particularly well-suited for measuring high Ca^{2+} concentrations that would saturate high-affinity indicators.[1][2] This characteristic is crucial for studying organelles such as the endoplasmic reticulum and mitochondria, as well as for monitoring large calcium influxes across the plasma membrane.[3]

Rhod-5N is available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant salt form. The AM ester derivative can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytoplasm.[1] The salt form is ideal for microinjection, patch-pipette loading, or in vitro assays.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Rhod-5N**, facilitating its effective implementation in experimental design.

Property	Value	Notes
Dissociation Constant (Kd) for Ca ²⁺	~320 μ M (in vitro)	The Kd can be significantly higher in intracellular environments and is influenced by factors such as pH, temperature, and ionic strength.
Excitation Wavelength (Max)	~551-557 nm	Optimal excitation for the calcium-bound form.
Emission Wavelength (Max)	~576-580 nm	Optimal emission for the calcium-bound form.
Molar Extinction Coefficient (ϵ)	~63,000 cm ⁻¹ M ⁻¹	For the Ca ²⁺ -bound form.
Fluorescence Enhancement	>100-fold	Rhod-5N is essentially non-fluorescent in the absence of Ca ²⁺ and exhibits a strong fluorescence enhancement upon binding.
Quantum Yield (Φ)	Not specified	While a specific value is not readily available, the significant fluorescence enhancement indicates a substantial increase in the quantum yield upon calcium binding.
Brightness ($\epsilon \times \Phi$)	Not calculated	Due to the absence of a specific quantum yield value, a precise brightness calculation is not possible. However, the high molar extinction coefficient and large fluorescence enhancement suggest a bright indicator in high-calcium environments.

Experimental Protocols

Cell Loading with Rhod-5N AM

This protocol describes the loading of the cell-permeant AM ester form of **Rhod-5N** into live cells.

Materials:

- **Rhod-5N** AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological medium
- Probenecid (optional)

Procedure:

- Stock Solution Preparation: Prepare a 1-5 mM stock solution of **Rhod-5N** AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- Loading Solution Preparation:
 - Warm the **Rhod-5N** AM stock solution to room temperature.
 - For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer of choice.
 - To aid in the dispersion of the AM ester in aqueous media, first mix the **Rhod-5N** AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.
 - (Optional) To reduce the leakage of the de-esterified indicator from the cells, anion-transport inhibitors such as probenecid (1-2.5 mM) can be added to the loading and imaging buffers.

- Cell Loading:
 - Culture cells on coverslips or in multi-well plates.
 - Remove the culture medium and wash the cells with the physiological buffer.
 - Add the **Rhod-5N** AM loading solution to the cells.
 - Incubate for 15-60 minutes at 20-37°C. The optimal loading concentration, time, and temperature should be determined empirically for each cell type.
- Washing and De-esterification:
 - Remove the loading solution and wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.
 - Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.
- Imaging: The cells are now ready for fluorescence imaging.

Loading of Rhod-5N Salt Form

The cell-impermeant salt form of **Rhod-5N** can be introduced into cells using the following methods:

- Microinjection: The **Rhod-5N** salt is dissolved in an appropriate intracellular buffer and directly injected into individual cells using a microneedle.
- Patch-pipette Infusion: The indicator is included in the solution filling the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell patch-clamp configuration.

In Situ Calibration of Rhod-5N

To obtain quantitative intracellular Ca^{2+} measurements, it is crucial to perform an in situ calibration to determine the indicator's dissociation constant (K_d) within the cellular environment. This is because the K_d can be influenced by the intracellular milieu.

Principle:

The in situ calibration involves permeabilizing the cells to Ca^{2+} using a calcium ionophore (e.g., ionomycin or A23187) and exposing them to a series of buffers with known Ca^{2+} concentrations. This allows for the determination of the minimum (F_{min}) and maximum (F_{max}) fluorescence signals, which are then used to calculate the K_d .

Procedure:

- Load Cells with **Rhod-5N**: Load the cells with **Rhod-5N** AM or the salt form as described above.
- Determine F_{max} :
 - Perfuse the loaded cells with a high Ca^{2+} buffer (e.g., 5-10 mM CaCl_2) containing a calcium ionophore (e.g., 1-5 μM ionomycin).
 - Record the fluorescence intensity until a stable maximum signal (F_{max}) is reached.
- Determine F_{min} :
 - Wash out the high Ca^{2+} buffer and ionophore.
 - Perfuse the cells with a Ca^{2+} -free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore.
 - Record the fluorescence intensity until a stable minimum signal (F_{min}) is reached.
- Measurements at Intermediate Ca^{2+} Concentrations:
 - Expose the cells to a series of calibration buffers with known intermediate Ca^{2+} concentrations in the presence of the ionophore.
 - Record the fluorescence intensity (F) for each concentration.
- Calculate K_d : The dissociation constant can be calculated using the following equation:

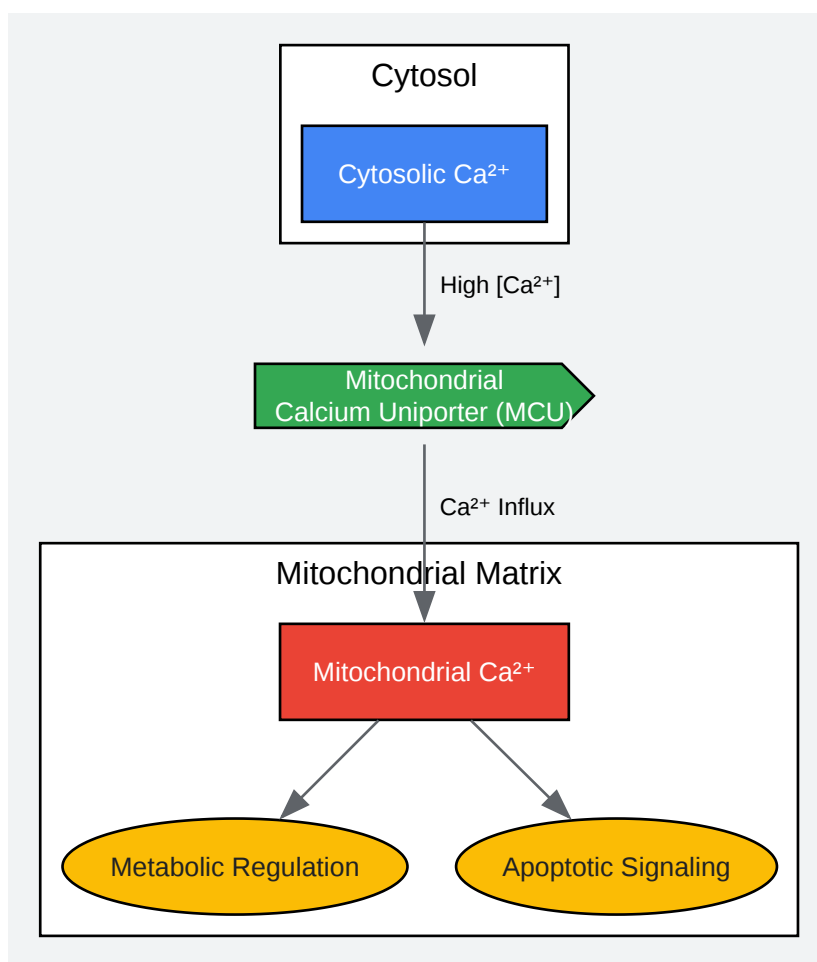
$$K_d = [\text{Ca}^{2+}]_{\text{free}} \times (F - F_{\text{min}}) / (F_{\text{max}} - F)$$

where $[Ca^{2+}]_{free}$ is the known free calcium concentration in the calibration buffer.

Visualization of Applications

Signaling Pathway: Mitochondrial Calcium Uniporter

Rhod-5N is an excellent tool for studying mitochondrial calcium uptake via the mitochondrial calcium uniporter (MCU), a channel responsible for transporting Ca^{2+} into the mitochondrial matrix. Due to the high Ca^{2+} concentration within the mitochondrial microdomains, a low-affinity indicator like **Rhod-5N** is required for accurate measurement.

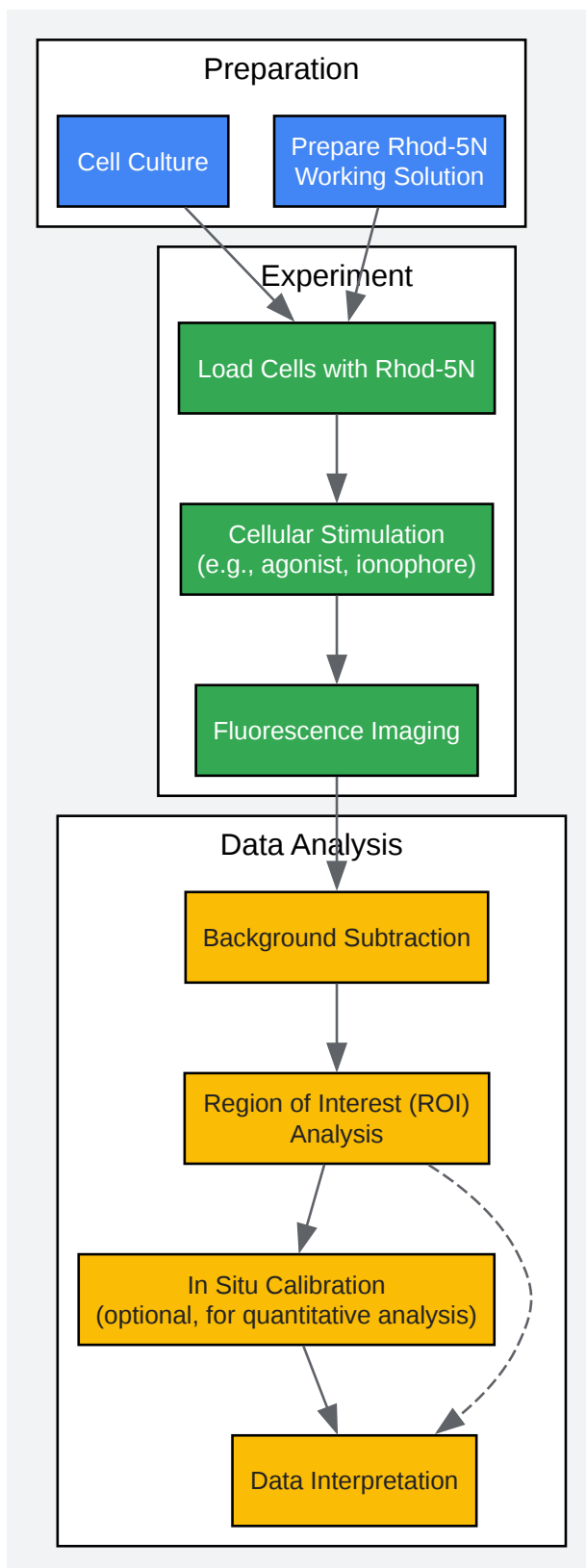


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Caption: Mitochondrial calcium uptake via the MCU, a process well-suited for study with **Rhod-5N**.

Experimental Workflow for Cellular Imaging with Rhod-5N

The following diagram outlines a typical workflow for a cellular imaging experiment using **Rhod-5N**.



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